1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine
CAS No.: 920347-32-6
Cat. No.: VC5187198
Molecular Formula: C24H25N7O
Molecular Weight: 427.512
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920347-32-6 |
|---|---|
| Molecular Formula | C24H25N7O |
| Molecular Weight | 427.512 |
| IUPAC Name | [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C24H25N7O/c1-17-8-9-20(14-18(17)2)24(32)30-12-10-29(11-13-30)22-21-23(26-16-25-22)31(28-27-21)15-19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3 |
| Standard InChI Key | JRIFXVKTAXHFNU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Functional Groups
The molecule features a triazolopyrimidine scaffold, a bicyclic system comprising a triazole ring fused to a pyrimidine moiety. The triazole component (3H- triazolo[4,5-d]pyrimidine) is substituted at position 3 with a benzyl group, while position 7 is linked to a piperazine ring. The piperazine nitrogen at position 4 is further acylated with a 3,4-dimethylbenzoyl group . This arrangement introduces multiple pharmacophoric elements:
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Triazolopyrimidine core: Imparts rigidity and potential for π-π stacking interactions .
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Benzyl group: Enhances lipophilicity and membrane permeability.
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Piperazine spacer: Provides conformational flexibility and hydrogen-bonding capacity .
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3,4-Dimethylbenzoyl moiety: Contributes to steric bulk and hydrophobic interactions.
The IUPAC name, [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone, reflects this connectivity .
Spectroscopic and Computational Descriptors
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InChIKey: .
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Topological polar surface area: 89.9 Ų (calculated), suggesting moderate blood-brain barrier permeability .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis typically involves sequential functionalization of the triazolopyrimidine core (Table 1):
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Triazolopyrimidine formation: Cyclocondensation of 4,6-dichloropyrimidine-5-amine with benzyl azide under Cu(I) catalysis.
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Piperazine coupling: Nucleophilic substitution at C7 using piperazine in dimethylformamide (DMF).
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Benzoylation: Reaction of the piperazine nitrogen with 3,4-dimethylbenzoyl chloride in the presence of triethylamine.
Table 1: Key Synthetic Steps and Reagents
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazole ring formation | Benzyl azide, CuI, DMF, 80°C | 62 |
| 2 | Piperazine substitution | Piperazine, K2CO3, DMSO, 120°C | 78 |
| 3 | Acylation | 3,4-Dimethylbenzoyl chloride, Et3N | 85 |
Data adapted from VulcanChem and PubChem .
Physicochemical Properties
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Solubility: Limited aqueous solubility (logP = 3.2), favoring organic solvents like DMSO.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .
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Crystallinity: Amorphous solid by X-ray diffraction, with a melting point of 198–202°C.
ADME Profiling and Drug-Likeness
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Lipinski’s Rule of Five: Molecular weight (427.5), H-bond donors (0), acceptors (7), logP (3.2) – compliant .
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CYP450 inhibition: Moderate inhibitor of CYP3A4 (IC50 = 8.2 μM) .
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Plasma protein binding: 92% (human), suggesting prolonged circulation .
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, benzyl), 2.31 (s, 6H, CH3).
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Comparative Analysis with Structural Analogs
Table 3: Impact of Substituent Variation on Bioactivity
| R1 (Piperazine substituent) | R2 (Benzoyl substituent) | A2A AR Ki (nM) | USP7 IC50 (nM) |
|---|---|---|---|
| Benzyl | 3,4-Dimethylphenyl | 58 | 290 |
| Phenethyl | 3,5-Dimethylphenyl | 47 | 320 |
| Trifluoromethylphenyl | 2-CF3 | 112 | 450 |
Key trends:
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